(R)-7-Chloro-6-methylchroman-4-amine
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Overview
Description
®-7-Chloro-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family. This compound is characterized by a chroman ring structure with a chlorine atom at the 7th position, a methyl group at the 6th position, and an amine group at the 4th position. The ®-configuration indicates the specific spatial arrangement of these substituents, which can significantly influence the compound’s chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-7-Chloro-6-methylchroman-4-amine typically involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable phenol derivative with an appropriate aldehyde, followed by chlorination and amination reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of ®-7-Chloro-6-methylchroman-4-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the choice of raw materials, reaction kinetics, and purification techniques to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: ®-7-Chloro-6-methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.
Scientific Research Applications
®-7-Chloro-6-methylchroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: Research explores its potential as a therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and infectious diseases.
Industry: It finds applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-7-Chloro-6-methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
(S)-7-Chloro-6-methylchroman-4-amine: The enantiomer of the ®-compound, with different spatial arrangement and potentially different biological activities.
7-Chloro-6-methylchroman-4-ol: A hydroxyl derivative with distinct chemical and biological properties.
7-Chloro-6-methylchroman-4-one: A ketone derivative with unique reactivity and applications.
Uniqueness: ®-7-Chloro-6-methylchroman-4-amine is unique due to its specific chiral configuration, which can result in distinct interactions with biological targets and different pharmacological profiles compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
(R)-7-Chloro-6-methylchroman-4-amine is a compound of significant interest in medicinal chemistry due to its various biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C10H10ClN
- Molecular Weight : 195.65 g/mol
- IUPAC Name : this compound
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its interactions with several enzymes and receptors:
1. Enzyme Inhibition
- Monoamine Oxidase (MAO) Inhibition : This compound has been shown to inhibit MAO, an enzyme that metabolizes neurotransmitters like serotonin and dopamine. This inhibition may enhance serotonergic signaling, indicating potential applications in treating mood disorders such as depression and anxiety.
2. Antioxidant Properties
- Preliminary studies suggest that the compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems.
3. Receptor Modulation
- The compound may act as a selective modulator of neurotransmitter receptors, influencing their activity and potentially leading to therapeutic effects in various neurological conditions.
Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
MAO Inhibition | Enhances neurotransmitter levels, potential antidepressant effects | |
Antioxidant Activity | Scavenges free radicals, reduces oxidative stress | |
Neurotransmitter Modulation | Affects serotonin and dopamine pathways, potential in mood disorders |
Neuropharmacological Studies
In a study examining the effects on serotonin levels in animal models, this compound demonstrated a significant increase in serotonin concentrations, suggesting its potential as an antidepressant agent.
Oxidative Stress Mitigation
Another study evaluated the antioxidant capacity of this compound in vitro, showing that it effectively reduced reactive oxygen species (ROS) levels in cultured neuronal cells, indicating its protective role against oxidative damage.
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Key Differences |
---|---|
6-Methylchroman-4-amine | Lacks chlorine at the 7-position |
4-Aminochroman | Does not have a methyl group at the 6-position |
(R)-8-Chloro-6-methylchroman-4-amine | Chlorination occurs at a different position (8) |
The distinct substitution pattern of this compound imparts unique reactivity and biological activity compared to these similar compounds, making it particularly valuable for targeted therapeutic applications.
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
(4R)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m1/s1 |
InChI Key |
GOYLEHRXHKRYNO-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1Cl)OCC[C@H]2N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)OCCC2N |
Origin of Product |
United States |
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